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Clinical Trial Data & interruption Management

The data below summarizes key safety findings from the TRIDENT-1 trial, which form the basis for

recommended treatment modifications.

Table 1: Treatment Interruption and Modification Data from TRIDENT-1 Safety Population (N=426)

[1] [2]

Safety Parameter Incidence Notes

Any Adverse Reaction
leading to Dose
Interruption

50% --

Any Adverse Reaction
leading to Dose
Reduction

38% --

Any Adverse Reaction
leading to Permanent
Discontinuation

7% No single adverse reaction
accounted for ≥1% of

discontinuations [2].

Most Common Adverse
Reactions (≥20%)

Dizziness (65%), Dysgeusia (54%),

Peripheral Neuropathy (49%), Constipation

Most were Grade 1 or 2

[1].
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Safety Parameter Incidence Notes

(38%), Dyspnea (30%), Fatigue (30%),

Ataxia (28%), Cognitive Impairment (25%)

Table 2: Management Guidelines for Key Adverse Events [1] [2] [3]

Adverse
Event

Recommended Management & Dose Modification

General
Guidance

If an adverse reaction occurs, consider dose interruption until improvement/resolution,
then resume at the same or reduced dose. For life-threatening recurrence, permanently

discontinue [2].

| Central Nervous System (CNS) Effects (e.g., Dizziness, Ataxia) | Dizziness: Occurred in 65% of patients;

9% required interruption, 11% required dose reduction. Median time to onset: 7 days [2]. A 14-day lead-in at

160 mg QD helps patients acclimate before increasing to BID dosing [3]. | | Hepatotoxicity | Monitor liver

tests (ALT/AST) before initiation, every 2 weeks during the first month, and monthly thereafter. For Grade 3

or 4 elevation, interrupt until recovery to ≤Grade 1, then resume at a reduced dose or permanently

discontinue [4] [2]. | | Interstitial Lung Disease (ILD)/Pneumonitis | Permanently discontinue if any grade

of ILD/pneumonitis is suspected [2]. | | Other Events (e.g., Myalgia with CPK elevation, Hyperuricemia) |

For Grade 3 or 4 events, interrupt until recovery to ≤Grade 1, then resume at a reduced dose [2]. |

Clinical Workflow for Adverse Event Management

The following diagram illustrates the decision-making protocol for managing adverse events during

repotrectinib treatment, based on the guidelines above.
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Repotrectinib Adverse Event Management
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Key Considerations for Protocol Design

For researchers designing clinical trials or monitoring programs, these practical insights from clinical

experience are crucial.

Avoid Complete Interruption When Possible: Clinical experience suggests that instead of complete

treatment interruption for managing toxicities, dose reduction is preferred. A case report highlighted
that a brief discontinuation led to severe "withdrawal pain," hypothesized to be related to sudden
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disinhibition of nerve growth factor (NGF). The recommendation is to reduce the dose and continue
treatment rather than stop entirely [3].
Adherence to Dosing Schedule: The standard dosing regimen is 160 mg once daily for 14 days,

followed by 160 mg twice daily. The initial 14-day lead-in at a lower frequency helps mitigate CNS
effects like dizziness [1] [3].

Drug Interaction Risks: Repotrectinib is a CYP3A substrate. Concomitant use with strong CYP3A
inhibitors or inducers should be avoided, as it can significantly alter repotrectinib concentrations and

increase toxicity risk. A detailed medication reconciliation is essential [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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